5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
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Overview
Description
The compound “5-methyl-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide” is a derivative of isoxazole . Isoxazole derivatives have been reported to have immunoregulatory properties and can be classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .
Scientific Research Applications
Synthesis and Structural Analysis
- Mohareb et al. (2004) explored the synthesis of related compounds, including pyrazole, isoxazole, and pyrazolopyrimidine derivatives, through reactions involving benzo[b]thiophen-2-yl-hydrazonoesters. This research contributes to the understanding of the synthetic pathways for compounds similar to the one (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
- Martins et al. (2002) reported the one-pot synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles, providing insights into the chemical synthesis processes that could be relevant for the compound of interest (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).
Applications in Medical and Biological Research
- Hassan, Hafez, and Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives, evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates potential applications in cancer research (Hassan, Hafez, & Osman, 2014).
- Gomha, Edrees, and Altalbawy (2016) synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them as anti-tumor agents against hepatocellular carcinoma (HepG2) cell lines. This highlights the potential of thiophene-containing compounds in therapeutic research (Gomha, Edrees, & Altalbawy, 2016).
Chemical Properties and Reactions
- Ledenyova et al. (2018) studied the reaction mechanisms involving similar pyrazole and isoxazole compounds, which can provide valuable information on the chemical behavior of the target compound (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Crystal Structure and Physical Properties
- Prabhuswamy et al. (2016) focused on the crystal structure and Hirshfeld surface analysis of a compound with thiophen-2-yl and pyrazole structures, which could offer insights into the structural aspects of similar compounds (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Future Directions
Mechanism of Action
Target of Action
Isoxazole derivatives, which this compound is a part of, are known to have significant biological interests .
Mode of Action
It’s worth noting that isoxazole derivatives have been reported to exhibit various immunoregulatory properties, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory effects .
Biochemical Pathways
Some isoxazole derivatives have been shown to exhibit significant inhibitory activity toward lipooxygenase (lox) and cox-2, which are key enzymes in the arachidonic acid pathway .
Result of Action
Isoxazole derivatives have been reported to have low toxicity and good bioactivity at low doses .
Properties
IUPAC Name |
5-methyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-10-9-12(17-20-10)14(19)15-5-7-18-6-4-11(16-18)13-3-2-8-21-13/h2-4,6,8-9H,5,7H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUJIESAJUJCLDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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